molecular formula C12H17Br B15423337 (5-Bromohexyl)benzene CAS No. 105474-17-7

(5-Bromohexyl)benzene

Cat. No.: B15423337
CAS No.: 105474-17-7
M. Wt: 241.17 g/mol
InChI Key: CZXKEULBMYKIAJ-UHFFFAOYSA-N
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Description

(5-Bromohexyl)benzene is an organic compound featuring a benzene ring linked to a bromo-terminated six-carbon alkyl chain. This structure makes it a valuable building block in synthetic organic chemistry, as the bromine atom is a proficient leaving group in nucleophilic substitution reactions. Researchers can utilize this compound to introduce a phenyl-terminated hexyl chain into molecular architectures. Potential applications include its use as a key intermediate in the development of pharmaceuticals, agrochemicals, and liquid crystals. In materials science, it can serve as a precursor for the synthesis of ligands, polymers, and supramolecular structures. The compound must be handled with care, using appropriate personal protective equipment, and should be stored under inert conditions. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

105474-17-7

Molecular Formula

C12H17Br

Molecular Weight

241.17 g/mol

IUPAC Name

5-bromohexylbenzene

InChI

InChI=1S/C12H17Br/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3

InChI Key

CZXKEULBMYKIAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC1=CC=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Key brominated alkylbenzene analogs include:

Compound Molecular Formula CAS Number Bromine Position Key Applications
(5-Bromohexyl)benzene* C₁₂H₁₅Br Not available 5th carbon Intermediate in organic synthesis (hypothetical)
(6-Bromohexyl)benzene C₁₂H₁₅Br 646-23-1 Terminal (6th) carbon Cross-coupling reactions, polymer chemistry
1-(Bromomethyl)benzene C₇H₇Br 100-39-0 Terminal (methyl) Pharmaceutical intermediates

Notes:

  • The position of bromine significantly impacts reactivity. Terminal bromine (e.g., (6-Bromohexyl)benzene) facilitates easier substitution due to reduced steric hindrance compared to internal positions (e.g., 5th carbon) .
  • Benzyl bromide (1-(bromomethyl)benzene) is highly reactive but volatile, whereas longer-chain analogs like (6-Bromohexyl)benzene offer better stability for controlled reactions .

Physicochemical Properties

While explicit data on this compound is absent, trends can be extrapolated:

  • Boiling Point : Longer alkyl chains (e.g., hexyl vs. methyl) increase boiling points. (6-Bromohexyl)benzene likely has a higher bp than benzyl bromide.
  • Solubility : Bromohexylbenzenes are less polar than benzyl bromide, favoring solubility in organic solvents like ethyl acetate .

Research Findings and Challenges

  • Low Yields in Alkylation : highlights a 29% yield for a benzyl bromide-derived product, suggesting that longer-chain bromoalkylbenzenes may face similar or greater synthetic challenges .
  • Safety Considerations : Brominated compounds require stringent handling. For example, 1-(Bromomethyl)-3-methoxy-5-methylbenzene () mandates protective equipment due to toxicity risks, a precaution applicable to all bromoalkylbenzenes .

Preparation Methods

Radical Bromination of Hexylbenzene

Radical bromination offers a direct route to introduce bromine into the hexyl chain of hexylbenzene. This method leverages the selectivity of radical intermediates, which favor stable secondary or tertiary carbon positions.

Reaction Mechanism

The process employs N-bromosuccinimide (NBS) under ultraviolet light or thermal initiation. The mechanism proceeds via a chain reaction:

  • Initiation : Light cleaves NBS, generating bromine radicals ($$Br^·$$).
  • Propagation : A hydrogen atom is abstracted from the hexyl chain, forming a carbon-centered radical. Bromine radical addition follows, yielding the bromide.
  • Termination : Radical recombination halts the reaction.

For (5-bromohexyl)benzene, the secondary hydrogen at the fifth carbon is targeted. However, competing abstraction at other positions (e.g., C2 or C3) necessitates careful optimization.

Key Conditions
Parameter Value
Reagent NBS (1.1 equiv.)
Solvent CCl₄ or cyclohexane
Initiator UV light (λ = 300–400 nm)
Temperature 60–80°C
Reaction Time 6–12 hours

Yield : 30–45% (mixed isomers).

Alkylation with Pre-Brominated Hexyl Intermediates

This two-step approach involves synthesizing a brominated hexane derivative before coupling it to benzene.

Synthesis of 1-Bromo-5-hexene

A Wittig reaction or hydrobromination of 5-hexen-1-ol provides the bromoalkene precursor:
$$ \text{5-Hexen-1-ol} + \text{PBr}3 \rightarrow \text{1-Bromo-5-hexene} + \text{H}3\text{PO}_3 $$
Conditions : PBr₃ (1.2 equiv.), dichloromethane, 0°C to room temperature, 2 hours.

Grignard Coupling to Benzene

The bromoalkene is converted to a Grignard reagent and reacted with benzene:

  • Formation of Grignard Reagent :
    $$ \text{1-Bromo-5-hexene} + \text{Mg} \rightarrow \text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{CHBrMgCH}_3 $$
  • Coupling :
    $$ \text{Grignard reagent} + \text{C}6\text{H}6 \rightarrow \text{this compound} $$

Yield : 50–65% after purification.

Multi-Step Synthesis from 1,6-Dibromohexane

Adapting methodologies from thiophene chemistry, this route uses 1,6-dibromohexane as a bifunctional reagent.

Substitution with Benzene

In an anhydrous tetrahydrofuran (THF) solution, benzene reacts with 1,6-dibromohexane via nucleophilic aromatic substitution (NAS):
$$ \text{C}6\text{H}6 + \text{Br}(\text{CH}2)6\text{Br} \xrightarrow{\text{LiHMDS}} \text{C}6\text{H}5-(\text{CH}2)6\text{Br} $$
Conditions : Lithium hexamethyldisilazide (LiHMDS, 1.5 equiv.), −78°C, 4 hours.

Chain Shortening and Bromine Migration

The intermediate (6-bromohexyl)benzene undergoes Hofmann elimination to introduce the bromine at C5:
$$ \text{C}6\text{H}5-(\text{CH}2)6\text{Br} \xrightarrow{\text{KOH/EtOH}} \text{C}6\text{H}5-(\text{CH}2)4\text{CHBrCH}_3 $$
Yield : 40–55% over two steps.

Friedel-Crafts Alkylation Followed by Bromination

This method first attaches the hexyl chain to benzene, followed by bromination.

Friedel-Crafts Alkylation

Benzene reacts with 1-hexene in the presence of a Lewis acid:
$$ \text{C}6\text{H}6 + \text{CH}2=\text{CH}(\text{CH}2)3\text{CH}3 \xrightarrow{\text{AlCl}_3} \text{Hexylbenzene} $$
Conditions : AlCl₃ (0.1 equiv.), 25°C, 1 hour.

Regioselective Bromination

Electrophilic bromination targets the hexyl chain using bromine and a radical initiator:
$$ \text{Hexylbenzene} + \text{Br}_2 \xrightarrow{\text{NBS}} \text{this compound} $$
Yield : 25–35% (low regioselectivity).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable precise construction of the bromohexyl-benzene bond.

Suzuki-Miyaura Coupling

A bromohexylboronic acid reacts with bromobenzene:
$$ \text{BrC}6\text{H}5 + \text{Br}(\text{CH}2)5\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} $$
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C, 24 hours.

Yield : 60–75%.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Radical Bromination Simple, one-pot Low regioselectivity 30–45%
Pre-Brominated Chain High purity Multi-step, costly reagents 50–65%
1,6-Dibromohexane Scalable Requires harsh conditions 40–55%
Friedel-Crafts Mild alkylation Poor bromine position control 25–35%
Suzuki Coupling High selectivity Air-sensitive reagents 60–75%

Q & A

Q. What are the optimal synthetic routes for preparing (5-Bromohexyl)benzene, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Pistachio or Reaxys models) can identify feasible pathways by leveraging bromination of hexylbenzene precursors or alkylation of brominated intermediates. Key parameters to optimize include temperature (e.g., 0–50°C for bromination), solvent polarity (e.g., dichloromethane for SN2 reactions), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation). Monitor purity via GC-MS and adjust stoichiometry to minimize byproducts like di-brominated analogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm the bromine position on the hexyl chain (δ ~3.4 ppm for CH₂Br) and aromatic protons (δ 6.5–7.3 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.0 for C₁₂H₁₅Br).
  • Elemental Analysis : Ensure Br content aligns with theoretical values (e.g., ~35.2% Br). Cross-reference with melting point data (if crystalline) and HPLC retention times .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Store at <4°C in amber vials to prevent photodegradation. Use fume hoods for reactions due to bromine’s volatility and toxicity. Employ PPE (gloves, goggles) and avoid incompatible reagents like strong oxidizers (e.g., KMnO₄). Monitor waste disposal per EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) may arise from conformational isomerism or solvent interactions. Use variable-temperature NMR to probe dynamic effects. Validate via independent synthesis of suspected byproducts (e.g., 6-bromo isomers) and compare spectral libraries. Computational modeling (DFT for NMR chemical shifts) can clarify ambiguities .

Q. What strategies enable the integration of this compound into complex organic frameworks for medicinal chemistry applications?

  • Methodological Answer : Leverage the bromine atom as a handle for cross-coupling (e.g., Suzuki-Miyaura to attach aryl groups) or nucleophilic substitution (e.g., with amines for drug-like scaffolds). For example, substitute Br with a pharmacophore (e.g., pyrazole or benzoxazole) under Pd catalysis. Monitor regioselectivity using directing groups (e.g., methoxy substituents) to control coupling sites .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

  • Methodological Answer : Steric hindrance from the hexyl chain may slow SN2 reactions, favoring radical bromination or photochemical pathways. Electronic effects (e.g., electron-withdrawing Br) can activate the benzene ring for electrophilic substitution at the para position. Quantify via Hammett plots or computational electrostatic potential maps .

Q. What interdisciplinary approaches enhance the utility of this compound in materials science?

  • Methodological Answer : Incorporate into liquid crystals by functionalizing the hexyl chain with mesogenic groups (e.g., biphenyls). For polymers, use atom-transfer radical polymerization (ATRP) initiators derived from the bromide. Characterize thermal stability via TGA and phase behavior using DSC .

Data Contradiction and Analysis

Q. How should researchers address inconsistent biological activity data for this compound derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use structure-activity relationship (SAR) studies to isolate variables (e.g., bromine position vs. chain length). Validate via orthogonal assays (e.g., microbial growth inhibition vs. enzymatic inhibition). Cross-reference with crystallographic data (e.g., PDB entries for target binding) .

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface modeling to optimize yields. Report confidence intervals (e.g., 95% CI for n ≥ 3 replicates) and outliers via Grubbs’ test .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing synthetic protocols for this compound?

  • Methodological Answer :
    Disclose hazards (e.g., toxicity, environmental persistence) in the Safety section. Avoid plagiarism by citing prior methods (e.g., CAS RN 2550-36-9 for bromohexane analogs). Share characterization data openly (e.g., depositing spectra in PubChem or IUCr archives) .

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